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Introduction
Ethyl nonanoate is a fatty acid ethyl ester naturally present in a variety of fruits, alcoholic

beverages, and other food products. It is characterized by a fruity, waxy, and slightly nutty

aroma, often with notes reminiscent of cognac, pear, and apple. Due to these sensory

properties, ethyl nonanoate is a valuable component in the flavor and fragrance industry. In

flavor reconstitution studies, ethyl nonanoate is utilized to impart these specific fruity and

complex notes to recreate the authentic aroma profiles of various food and beverage products.

This document provides detailed application notes and protocols for the use of ethyl
nonanoate in the reconstitution of apple, pear, and cognac flavors.
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Property Value Reference

Synonyms Ethyl pelargonate, Wine ether

CAS Number 123-29-5

Molecular Formula C11H22O2

Molecular Weight 186.29 g/mol

Appearance Colorless liquid

Odor Profile
Fruity, waxy, nutty, cognac,

pear, apple
[1]

Boiling Point 227 °C

Solubility
Insoluble in water; soluble in

alcohol and propylene glycol

Application 1: Reconstitution of Apple Flavor
Ethyl nonanoate contributes to the characteristic fruity and slightly waxy notes found in many

apple cultivars. While not always the most abundant ester, its presence is crucial for achieving

a full-bodied and authentic apple aroma.

Quantitative Data for Apple Flavor Reconstitution
The following table summarizes the concentrations of key volatile compounds, including a

representative concentration for ethyl nonanoate, used in creating a model "Golden Delicious"

type apple flavor. Concentrations are derived from typical values found in the literature.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.mdpi.com/2311-7524/11/3/310
https://www.benchchem.com/product/b092252?utm_src=pdf-body
https://www.benchchem.com/product/b092252?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Class Odor Descriptor
Concentration
(µg/kg)

Ethyl Acetate Ester Fruity, sweet 5,000 - 15,000

Butyl Acetate Ester Fruity, sweet, banana 1,000 - 5,000

Hexyl Acetate Ester Fruity, pear, green 2,000 - 10,000

Ethyl Butanoate Ester Fruity, pineapple 100 - 500

Ethyl-2-

methylbutanoate
Ester Fruity, apple 50 - 250

Ethyl Nonanoate Ester Fruity, waxy, pear 10 - 50

Hexanal Aldehyde Green, grassy 500 - 2,000

(E)-2-Hexenal Aldehyde Green, leafy 1,000 - 4,000

1-Butanol Alcohol Fusel, alcoholic 500 - 1,500

1-Hexanol Alcohol Green, woody 200 - 800

β-Damascenone Ketone
Floral, fruity, cooked

apple
1 - 10

Experimental Protocol: Reconstitution and Analysis of
Apple Flavor
This protocol outlines the steps for preparing a model apple flavor and subsequently analyzing

it using instrumental and sensory techniques.

Preparation of Stock Solutions:

Prepare individual stock solutions of each volatile compound in ethanol (96% v/v) at a

concentration of 1000 mg/L. Store at 4°C in airtight vials.

Flavor Base Preparation:

Prepare a flavorless base solution consisting of 10% (w/v) sucrose and 0.3% (w/v) malic

acid in deionized water to mimic the non-volatile components of apple juice.
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Reconstitution of Apple Flavor Model:

Add the appropriate volume of each stock solution to the flavor base to achieve the final

concentrations specified in the table above.

Thoroughly mix the solution and allow it to equilibrate for at least 24 hours at 4°C before

analysis.

Instrumental Analysis (GC-MS/GC-O):

Sample Preparation: Use headspace solid-phase microextraction (HS-SPME) for volatile

extraction. Place 5 mL of the reconstituted apple flavor in a 20 mL headspace vial.

GC-MS Conditions:

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Inlet Temperature: 250°C.

Oven Program: Start at 40°C for 2 min, ramp to 240°C at 5°C/min, hold for 5 min.

Carrier Gas: Helium at a constant flow of 1 mL/min.

Mass Spectrometer: Scan range of 35-350 amu.

GC-O Conditions:

Use the same GC conditions as for GC-MS.

The column effluent is split between the MS detector and a sniffing port.

Trained panelists sniff the effluent and record the odor descriptors and their intensity at

specific retention times.

Sensory Evaluation:

Panel: A trained sensory panel of 8-12 individuals.

Method: Quantitative Descriptive Analysis (QDA).
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Procedure: Present the reconstituted apple flavor and a commercial apple juice (as a

reference) to the panelists in a randomized order. Panelists rate the intensity of key apple

aroma attributes (e.g., fruity, green, sweet, waxy) on a structured scale (e.g., 0-10).

Data Analysis: Analyze the sensory data using statistical methods (e.g., ANOVA) to

compare the reconstituted flavor to the reference.

Application 2: Reconstitution of Pear Flavor
Ethyl nonanoate is a significant contributor to the characteristic ripe and fruity aroma of many

pear varieties, providing a distinct waxy and cognac-like nuance.

Quantitative Data for Pear Flavor Reconstitution
The following table provides a model formulation for a "Bartlett" type pear flavor, with

concentrations based on published data.

Compound Class Odor Descriptor
Concentration
(µg/kg)

Ethyl Acetate Ester Fruity, sweet 3,000 - 10,000

Butyl Acetate Ester Fruity, sweet, banana 500 - 2,000

Hexyl Acetate Ester Fruity, pear, green 5,000 - 20,000

Ethyl Butanoate Ester Fruity, pineapple 50 - 200

Ethyl Hexanoate Ester Fruity, apple, anise 100 - 400

Ethyl Nonanoate Ester Fruity, waxy, cognac 20 - 100

Ethyl (E,Z)-2,4-

decadienoate
Ester Pear, sweet 10 - 50

Hexanal Aldehyde Green, grassy 200 - 800

1-Hexanol Alcohol Green, woody 1,000 - 5,000

Acetaldehyde Aldehyde Pungent, ethereal 100 - 500
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Experimental Protocol: Reconstitution and Analysis of
Pear Flavor
The experimental protocol for pear flavor reconstitution is similar to that for apple flavor. The

key differences are in the composition of the flavor model and the specific sensory attributes to

be evaluated.

Preparation of Stock Solutions and Flavor Base: Follow the same procedure as for the apple

flavor reconstitution. The flavor base for pear can be adjusted to have a slightly lower acidity

(e.g., 0.2% malic acid).

Reconstitution of Pear Flavor Model: Prepare the pear flavor model using the concentrations

specified in the table above.

Instrumental Analysis (GC-MS/GC-O): Employ the same GC-MS and GC-O methods as

described for the apple flavor analysis.

Sensory Evaluation:

Panel and Method: Use a trained sensory panel and Quantitative Descriptive Analysis

(QDA).

Procedure: Present the reconstituted pear flavor and a commercial pear juice or fresh pear

puree as a reference. Panelists will rate the intensity of key pear aroma attributes such as

"pear," "fruity," "green," "waxy," and "sweet."

Application 3: Reconstitution of Cognac Flavor
In alcoholic beverages like cognac, ethyl nonanoate is a key contributor to the desirable fruity

and complex bouquet that develops during fermentation and aging.[2][3]

Quantitative Data for Cognac Flavor Reconstitution
The following table presents a simplified model for a young cognac aroma profile. The actual

composition of cognac is highly complex and varies significantly with age and production

methods.
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Compound Class Odor Descriptor
Concentration
(mg/L)

Ethyl Acetate Ester Fruity, solvent-like 50 - 150

Ethyl Lactate Ester Milky, fruity 100 - 300

Ethyl Hexanoate Ester Fruity, apple, anise 1 - 5

Ethyl Octanoate Ester Fruity, waxy, apricot 2 - 8

Ethyl Nonanoate Ester Fruity, waxy, cognac 0.5 - 2

Ethyl Decanoate Ester Fatty, floral 1 - 4

Isoamyl Acetate Ester Banana, pear 1 - 3

Isoamyl Alcohol Alcohol Fusel, malty 100 - 400

2-Phenylethanol Alcohol Floral, rose 10 - 50

Vanillin Phenol Vanilla 0.1 - 0.5

Furfural Aldehyde Caramel, almond 0.5 - 2

Experimental Protocol: Reconstitution and Analysis of
Cognac Flavor

Preparation of Stock Solutions and Flavor Base:

Prepare individual stock solutions of each volatile compound in 40% (v/v) ethanol at a

concentration of 1000 mg/L.

The flavor base will be a 40% (v/v) ethanol-water solution.

Reconstitution of Cognac Flavor Model:

Add the appropriate volume of each stock solution to the ethanol-water base to achieve

the final concentrations specified in the table.

Allow the solution to age for at least one week at room temperature in a sealed glass

container to allow for ester equilibration.
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Instrumental Analysis (GC-MS/GC-O):

Sample Preparation: Direct liquid injection or liquid-liquid extraction with dichloromethane

can be used.

GC-MS and GC-O Conditions: Utilize the same instrumental parameters as for the fruit

flavor analysis, with potential adjustments to the oven temperature program to

accommodate the wider range of volatile compounds.

Sensory Evaluation:

Panel and Method: A trained panel of experts in distilled spirits and Descriptive Analysis.

Procedure: Present the reconstituted cognac flavor and a reference commercial VS (Very

Special) cognac in appropriate glassware. Panelists will evaluate the intensity of key

cognac aroma attributes, including "fruity," "floral," "spicy," "woody," and "waxy."

Visualization of Experimental Workflows and
Signaling Pathways
Experimental Workflow for Flavor Reconstitution
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Caption: Experimental workflow for flavor reconstitution and analysis.

Logical Relationship of Components in a Reconstituted
Flavor Profile
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Caption: Interplay of volatile components in a reconstituted flavor.

Olfactory Signaling Pathway for Esters
The perception of esters like ethyl nonanoate begins with their interaction with olfactory

receptors in the nasal cavity. This initiates a G-protein coupled receptor (GPCR) signaling

cascade.[2][4][5][6][7]
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Caption: Simplified olfactory signal transduction pathway.
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Conclusion
Ethyl nonanoate is a versatile and important flavor compound for the reconstitution of a variety

of fruit and beverage aromas. By carefully controlling its concentration in combination with

other key volatile compounds, researchers can create authentic and well-balanced flavor

models. The protocols outlined in this document provide a framework for conducting such

studies, from the preparation of the reconstituted flavor to its instrumental and sensory

validation. Understanding the underlying principles of flavor chemistry and sensory perception

is crucial for the successful application of ethyl nonanoate in flavor reconstitution research.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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